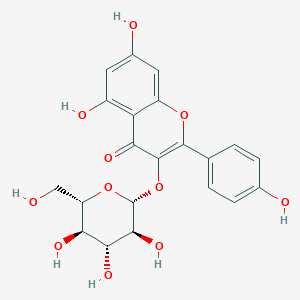

kaempferol 3-O-beta-L-glucopyranoside

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H20O11 |

|---|---|

Molecular Weight |

448.4 g/mol |

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C21H20O11/c22-7-13-15(26)17(28)18(29)21(31-13)32-20-16(27)14-11(25)5-10(24)6-12(14)30-19(20)8-1-3-9(23)4-2-8/h1-6,13,15,17-18,21-26,28-29H,7H2/t13-,15-,17+,18-,21+/m0/s1 |

InChI Key |

JPUKWEQWGBDDQB-LQSBFMDOSA-N |

SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O |

Isomeric SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)CO)O)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Distribution of Kaempferol 3 O Beta L Glucopyranoside

The presence and concentration of flavonoid glycosides are influenced by genetic, environmental, and developmental factors. The following sections detail the current understanding of this specific compound's distribution in the botanical world.

Botanical Sources and Distribution Patterns

An extensive review of scientific literature was conducted to identify the presence of kaempferol (B1673270) 3-O-beta-L-glucopyranoside in various plant species, including those specified.

Specific Plant Families and Species:

A detailed investigation into the phytochemical profiles of Lindera neesiana, Moringa oleifera, Phytolacca americana, Gynura divaricata, Iberis amara, and Helicteres velutina reveals a recurring theme: while these plants are rich in flavonoids and other kaempferol glycosides, direct evidence confirming the presence of kaempferol 3-O-beta-L-glucopyranoside is not found in the available scientific literature. Instead, related compounds are often identified.

Lindera neesiana (Lauraceae): Studies on the leaves and twigs of this plant have led to the isolation of several kaempferol glycosides, but not the specific L-glucopyranoside isomer.

Moringa oleifera (Moringaceae): This plant is well-known for its rich phytochemical content, including kaempferol and its derivatives. isroset.org However, the commonly identified 3-O-glucoside is astragalin (B1665802) (the D-isomer). isroset.orgwebmd.com

Phytolacca americana (Phytolaccaceae): Also known as American pokeweed, this plant contains a variety of bioactive compounds, including flavonoids. latech.edu Despite this, specific identification of this compound has not been reported.

Gynura divaricata (Asteraceae): Research on the leaves of this species has identified kaempferol and its D-glucoside counterpart. nih.govresearchgate.net

Iberis amara (Brassicaceae): The bitter candytuft plant contains various flavonoids and mustard oil glycosides, but this compound is not among the compounds specified in studies. thieme-connect.com

Helicteres velutina (Malvaceae): Phytochemical analysis has identified flavonoids like tiliroside, a kaempferol derivative, in this plant. mdpi.com

The OSADHI (Online Structurally Assisted Database of Indian Bioactive Molecules) database lists "KAEMPFEROL-3-O-BETA-GLUCOPYRANOSIDE" as being present in Beta benghalensis, but the stereochemistry (L or D) is not explicitly defined. neist.res.in Contradictory database entries further complicate confirmation, highlighting a significant gap in the specific identification of the L-isomer in nature.

Distribution within Plant Organs

While data specific to this compound is unavailable, the distribution of the more common kaempferol glycosides (like the D-isomer) within plant structures offers general insights. These compounds are typically not uniformly distributed and accumulate in specific organs.

Leaves: Leaves are often a primary site of flavonoid synthesis and accumulation, serving protective roles against UV radiation and herbivores. In Moringa oleifera, leaves are reported to have the highest content of phenolic compounds. nih.gov

Flowers: Flower petals can be rich in flavonoids, which contribute to color and attract pollinators. In saffron (Crocus sativus), kaempferol glycosides are significant components of the flowers. researchgate.net

Fruits and Seeds: Flavonoids are also found in fruits and seeds, where they can play roles in defense and dispersal. The fruits of Lindera neesiana are used in traditional medicine, suggesting the presence of bioactive compounds. researchgate.net

Table 1: General Distribution of Kaempferol Glycosides in Plant Organs

| Plant Organ | General Role of Flavonoids | Example Plants Known for Kaempferol Glycosides |

|---|---|---|

| Leaves | Photosynthesis protection, UV screening, anti-herbivory | Moringa oleifera, Gynura divaricata, Lindera neesiana |

| Flowers | Pollinator attraction, UV protection | Crocus sativus |

| Fruits | Seed protection, dispersal attraction | Lindera neesiana |

| Stems/Bark | Structural defense, antimicrobial properties | Moringa oleifera |

Environmental and Cultivation Factors Influencing this compound Content

The biosynthesis and accumulation of flavonol glycosides in plants are dynamic processes significantly influenced by external conditions. Although research specifically targeting the L-isomer is lacking, general principles applicable to kaempferol glycosides have been established.

Environmental stressors are known to modulate flavonoid production. Factors such as high-intensity light (especially UV radiation), drought, and pathogen attack can trigger the phenylpropanoid pathway, leading to increased synthesis of flavonoids as a defense mechanism. nih.gov For instance, viral infections in saffron plants have been shown to alter the concentration of specific kaempferol glycosides. researchgate.net

Cultivation practices also play a crucial role. The selection of extraction methods and post-harvest processing, such as drying techniques, can significantly affect the final yield and purity of the extracted compounds. nih.gov Furthermore, soil composition and nutrient availability can impact the plant's metabolic pathways responsible for producing these compounds. For example, Iberis amara is noted to prefer calcareous (calcium-rich) soil. pfaf.orgiberogast.pl

Ethnobotanical Significance and Traditional Uses (pre-scientific context)

The plants listed have long histories of use in traditional medicine systems worldwide. These uses are often linked to the plants' rich phytochemical content, including flavonoids, which are believed to contribute to their therapeutic effects. While these practices predate the scientific identification of specific molecules like this compound, the ethnobotanical context is crucial for understanding their historical significance.

Lindera neesiana (Siltimur): In traditional Nepalese medicine, the fruit is chewed to treat ailments like diarrhea, abdominal pain, fever, and headaches. researchgate.netunhas.ac.idethnobotanyjournal.org The leaves and stems are also used to address conditions such as rheumatism and coughs. neist.res.in

Moringa oleifera (Drumstick Tree): Nearly every part of this tree is utilized in traditional medicine across South Asia and Africa. isroset.orgnih.gov The leaves, rich in flavonoids, are used to treat inflammation, pain, and infections and to manage conditions like diabetes and high blood pressure. webmd.commedicalnewstoday.com

Phytolacca americana (American Pokeweed): Native American traditions have used the root for glandular swelling and rheumatic pains, while juice from the berries has been applied to skin conditions. herbsociety.orgbrit.org Despite its toxicity, young leaves and shoots are consumed as a vegetable after careful preparation. nybg.orgnativeplanttrust.org

Gynura divaricata (Bai Bei San Qi): In Traditional Chinese Medicine, this herb is used to regulate blood sugar, promote circulation, and treat conditions like bronchitis and rheumatism. nih.govresearchgate.netbiologyinsights.comnih.gov It is also consumed as a vegetable. naturalnews.com

Iberis amara (Bitter Candytuft): Its use dates back to ancient Greece. iberogast.pl Traditionally, it has been used as a bitter tonic to aid digestion and relieve bloating. pfaf.orgpracticalplants.org It has also been applied in folk remedies for gout, rheumatism, and asthma. pfaf.org

Helicteres velutina (Pitó): In Brazil, it is traditionally used by indigenous tribes as an insect repellent. mdpi.comnih.gov Studies have confirmed that compounds from the plant, including flavonoids, have larvicidal activity against the Aedes aegypti mosquito. mdpi.comresearchgate.net

Table 2: Ethnobotanical Uses of Specified Plants

| Plant | Traditional Use(s) | Part(s) Used |

|---|---|---|

| Lindera neesiana | Cholera, diarrhea, vomiting, fever, gastric disorders unhas.ac.idethnobotanyjournal.org | Fruits, Leaves, Stem neist.res.in |

| Moringa oleifera | Inflammation, pain, ulcers, diabetes, hypertension nih.govmedicalnewstoday.com | Leaves, Pods, Bark, Roots, Flowers, Seeds isroset.org |

| Phytolacca americana | Rheumatism, swollen glands, skin ailments, dye herbsociety.orgbrit.org | Roots, Berries, Leaves nybg.org |

| Gynura divaricata | Diabetes, bronchitis, rheumatism, pain relief nih.govnih.gov | Roots, Stems, Leaves nih.gov |

| Iberis amara | Digestive aid, gout, rheumatism, asthma pfaf.orgpracticalplants.org | Whole plant, Seeds pfaf.org |

| Helicteres velutina | Insect repellent, larvicide mdpi.comnih.gov | Aerial parts (leaves, branches) mdpi.com |

Biosynthesis, Metabolism, and Regulation of Kaempferol 3 O Beta L Glucopyranoside

Flavonoid Biosynthetic Pathway Leading to Kaempferol (B1673270)

The formation of kaempferol is a multi-step process that begins with amino acids and proceeds through the general phenylpropanoid pathway. biorxiv.orgnih.gov In plants, this pathway starts with phenylalanine or tyrosine. biorxiv.orgnih.gov The initial steps involve the conversion of phenylalanine to p-coumaroyl-CoA. nih.gov Subsequently, chalcone synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. nih.govwikipedia.org This is then converted by chalcone isomerase (CHI) into naringenin. nih.govresearchgate.net

Naringenin serves as a critical intermediate for a wide range of flavonoids. biorxiv.org To produce kaempferol, naringenin is first hydroxylated by flavanone 3-hydroxylase (F3H) to create dihydrokaempferol. nih.govwikipedia.org The final step in the formation of the kaempferol aglycone is the introduction of a double bond into dihydrokaempferol, a reaction catalyzed by flavonol synthase (FLS). nih.govwikipedia.org

This entire pathway has been successfully engineered in microorganisms for the de novo production of kaempferol. acs.org In Saccharomyces cerevisiae (yeast), researchers have constructed the heterologous pathway to produce kaempferol from glucose or supplemented precursors. nih.govchalmers.se By introducing and optimizing genes from various plant sources, such as Arabidopsis thaliana, significant titers of kaempferol have been achieved. nih.govacs.org For instance, engineering efforts have included screening for highly efficient F3H and FLS enzymes and optimizing the supply of precursors like malonyl-CoA to increase yield. acs.orgnih.govntu.edu.sgnih.gov One study reported achieving up to 86 mg/L of kaempferol in an engineered yeast strain. acs.orgnih.govntu.edu.sg

Table 1: Key Enzymes in the Biosynthesis of Kaempferol

| Enzyme | Abbreviation | Function |

|---|---|---|

| Phenylalanine ammonia lyase | PAL | Converts phenylalanine to cinnamic acid |

| Cinnamate 4-hydroxylase | C4H | Converts cinnamic acid to p-coumaric acid |

| 4-coumarate:CoA ligase | 4CL | Converts p-coumaric acid to p-coumaroyl-CoA |

| Chalcone synthase | CHS | Condenses p-coumaroyl-CoA and malonyl-CoA to form naringenin chalcone |

| Chalcone isomerase | CHI | Isomerizes naringenin chalcone to naringenin |

| Flavanone 3-hydroxylase | F3H | Hydroxylates naringenin to dihydrokaempferol |

Glycosylation Mechanisms: Formation of 3-O-beta-L-glucopyranoside Linkage

Glycosylation is a critical modification step that enhances the stability and solubility of flavonoid aglycones like kaempferol. frontiersin.org The formation of kaempferol 3-O-beta-L-glucopyranoside involves the specific attachment of a glucose molecule to the 3-hydroxyl group of the kaempferol backbone.

The enzymatic transfer of a glucose moiety from an activated sugar donor to the kaempferol aglycone is catalyzed by a class of enzymes known as glycosyltransferases (GTs). Specifically, UDP-glucose:flavonoid-3-O-glucosyltransferases (UFGTs or F3GTs) are responsible for this reaction. frontiersin.orgphcog.com These enzymes utilize uridine diphosphate glucose (UDP-glucose) as the activated sugar donor. frontiersin.org

UFGTs are key enzymes in the biosynthesis of flavonol glycosides and belong to the GT1 family, which is characterized by a conserved Plant Secondary Product Glycosyltransferase (PSPG) motif. frontiersin.orgresearchgate.net An example is the VvGT1 enzyme from the red grape (Vitis vinifera), which catalyzes the transfer of glucose to the 3-O position of flavonoids, including kaempferol. nih.govyork.ac.uk Similarly, a UFGT from mulberry (Morus alba), MaUFGT, has been shown to catalyze the transfer of a UDP-glucose glycosyl group to the 3-hydroxyl position of kaempferol to form its corresponding 3-O-glucoside, known as astragalin (B1665802). phcog.com

Flavonoid glycosyltransferases can exhibit varying degrees of substrate specificity. Some UFGTs are highly specific for a particular flavonoid aglycone and position of glycosylation, while others display broader promiscuity. For example, the MaUFGT enzyme from mulberry demonstrated regioselectivity, as it could only glycosylate the 3-hydroxyl position of quercetin or kaempferol. phcog.com The VvGT1 enzyme from grapes can act on a range of flavonoids, including kaempferol and quercetin, although its activity with these substrates is a fraction of its activity with its preferred natural substrate, cyanidin. researchgate.netnih.gov

Kinetic analyses of these enzymes provide insight into their efficiency and substrate preference. Studies have been conducted to determine the kinetic parameters, such as the Michaelis-Menten constant (Km) and the catalytic rate (kcat), for various glycosyltransferases with different flavonoid substrates. nih.gov This allows for a direct comparison of enzyme specificity. For instance, in Freesia hybrida, two different Fh3GT enzymes showed divergent preferences; one preferentially glucosylated kaempferol, while the other was more efficient with quercetin and anthocyanidins. frontiersin.org The structure of these enzymes, particularly the acceptor binding site, plays a crucial role in determining this regiospecificity. nih.govescholarship.org

In Vivo Metabolism of this compound (in experimental models)

The metabolic fate of flavonoid glycosides like this compound is a key determinant of their bioavailability and biological activity. In vivo studies, often conducted in rodent models, reveal that these compounds undergo significant enzymatic modification, primarily in the gastrointestinal tract and liver.

Upon oral ingestion, flavonoid glycosides are generally not absorbed intact in large quantities. nih.gov The first major metabolic step is the hydrolysis of the glycosidic bond, which releases the aglycone (kaempferol) and the sugar moiety (glucose). nih.gov This deglycosylation is primarily carried out by β-glucosidases and other glycoside hydrolases present in the small intestine or produced by the gut microbiota. nih.govgoogle.comacs.org The resulting aglycone, being more lipophilic than its glycoside form, can then be absorbed across the intestinal wall. nih.gov The enzymatic hydrolysis can be quite efficient; for example, kaempferol glycosides from green tea seeds have been completely converted to kaempferol using a combination of β-galactosidase and hesperidinase in vitro. nih.govacs.org

Once the kaempferol aglycone is absorbed, it undergoes extensive first-pass metabolism, primarily in the intestinal cells and the liver. nih.govumn.edu This biotransformation mainly involves Phase II conjugation reactions. The primary metabolites formed are glucuronidated and sulfated derivatives of kaempferol. nih.gov

In rat hepatocytes and liver microsomes, kaempferol is extensively metabolized into glucuronide conjugates. tandfonline.comstrath.ac.uk The main products identified are kaempferol-3-glucuronide (B1261999) (K-3-G) and kaempferol-7-glucuronide (K-7-G), formed by the action of UDP-glucuronosyltransferases (UGTs), with UGT1A9 being a key isoform. nih.govtandfonline.com These conjugated metabolites are more water-soluble, facilitating their elimination from the body. The disposition of these metabolites is also influenced by efflux transporters like breast cancer resistance protein (BCRP) and multidrug resistance-associated proteins (MRPs), which actively transport the conjugates out of cells and into bile or urine for excretion. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Kaempferol |

| Phenylalanine |

| Tyrosine |

| p-Coumaroyl-CoA |

| Malonyl-CoA |

| Naringenin chalcone |

| Naringenin |

| Dihydrokaempferol |

| Glucose |

| Uridine diphosphate glucose (UDP-glucose) |

| Quercetin |

| Cyanidin |

| Astragalin |

| Kaempferol-3-glucuronide (K-3-G) |

Regulatory Mechanisms of this compound Accumulation in Plants

The accumulation of this compound, a significant plant secondary metabolite, is a tightly controlled process governed by a complex interplay of genetic and environmental factors. nih.gov The biosynthesis of this flavonol glycoside is regulated at multiple levels, ensuring that its production is aligned with the plant's developmental needs and responses to external stimuli.

Transcriptional and Post-Transcriptional Regulation

The synthesis of this compound is primarily controlled at the transcriptional level through the activation and repression of genes encoding the biosynthetic enzymes. oup.com This regulation is orchestrated by various transcription factors (TFs) that bind to the promoter regions of these genes, thereby modulating their expression.

Key Transcription Factors in Flavonol Biosynthesis

| Transcription Factor Family | Specific Members | Role in Flavonol Biosynthesis |

| R2R3-MYB | MYB11, MYB12, MYB111 | Positive regulators that activate the expression of early biosynthetic genes such as CHS, CHI, and FLS. nih.gov |

| AtMYB4, AtMYB7 | Negative regulators (repressors) containing an EAR motif that can suppress the expression of flavonol biosynthetic genes. oup.comnih.gov | |

| bZIP | PtabZIP1L, VvbZIP36 | Can act as both positive and negative regulators of flavonoid accumulation by influencing the expression of genes like FLS. nih.gov |

| WRKY | VvWRKY70 | Identified as a transcriptional repressor of flavonol biosynthesis by inhibiting the activity of FLS and CHS genes. oup.com |

In addition to transcriptional control, post-transcriptional mechanisms also play a crucial role in regulating the accumulation of flavonol glycosides. MicroRNAs (miRNAs), which are short non-coding RNA molecules, can bind to messenger RNA (mRNA) transcripts of regulatory genes, leading to their cleavage or translational inhibition. nih.gov For instance, the miR858-MYB regulatory module has been identified as a key player in the control of flavonol biosynthesis in plants. nih.gov

Environmental Stress Responses

The accumulation of this compound is significantly influenced by various environmental stressors, highlighting its role in plant defense and adaptation. nih.gov Plants modulate the production of this and other flavonoids to cope with challenging conditions.

Impact of Environmental Stressors on Flavonoid Accumulation

| Environmental Stressor | Effect on this compound and Related Flavonoids |

| UV Radiation | UV-B radiation is a potent inducer of flavonol biosynthesis. Kaempferol glycosides, in particular, are known to accumulate in response to UV exposure, where they act as a protective screen, absorbing harmful radiation and preventing cellular damage. oup.comnih.gov |

| Drought | Drought stress can lead to an increased accumulation of flavonoids, including kaempferol derivatives. These compounds contribute to drought tolerance by scavenging reactive oxygen species (ROS) and participating in signaling pathways. nih.govnih.gov |

| Pathogen Infection | The production of kaempferol and its glycosides can be induced upon pathogen attack. These compounds can exhibit antimicrobial properties and are involved in the plant's defense response, sometimes through the induction of salicylic acid (SA) signaling pathways. mdpi.commdpi.com |

The response to environmental cues is often mediated by the same transcriptional regulators that control developmental accumulation. For example, UV-B radiation can induce the expression of R2R3-MYB transcription factors, which in turn activate the entire flavonol biosynthetic pathway, leading to the accumulation of protective compounds like this compound. oup.comnih.gov

Analytical and Isolation Methodologies for Kaempferol 3 O Beta L Glucopyranoside

Extraction Techniques for Kaempferol (B1673270) 3-O-beta-L-glucopyranoside from Biological Matrices

The initial step in isolating Kaempferol 3-O-beta-L-glucopyranoside involves its extraction from the complex matrix of plant material. The choice of extraction method and solvent is pivotal for maximizing yield and preserving the compound's integrity.

Solvent Extraction Optimization (e.g., methanol (B129727), ethanol (B145695), water)

Conventional solvent extraction remains a fundamental technique for obtaining this compound. The selection of an appropriate solvent or a combination of solvents is crucial and is often optimized based on the specific plant matrix.

Methanol and Ethanol: Aqueous solutions of methanol and ethanol are frequently utilized for the extraction of kaempferol and its glycosides. High volume fractions, typically between 60–80%, are commonly employed. nih.gov In a study on Ocimum basilicum (basil), an 80% methanol concentration was found to be optimal for the extraction of kaempferol. mdpi.com Similarly, for the extraction of flavonoids from eucalyptus leaves, a 50% aqueous ethanol solution yielded the highest content of phenolic and flavonoid compounds. researchgate.net

Water: Water can be used as a solvent, particularly in combination with other techniques or as a co-solvent. For instance, in supercritical fluid extraction, bi-distilled water has been used as a co-solvent with CO2. nih.govftb.com.hr

The optimization of solvent extraction often involves considering factors such as solvent-to-solid ratio, temperature, and extraction time to enhance efficiency. For example, a study on konar fruits found the highest total phenolic content was achieved with water as the solvent, while the highest total flavonoid content was obtained using ethanol. researchgate.net

Table 1: Optimization of Solvent Extraction for Kaempferol and Related Flavonoids

| Plant Source | Optimal Solvent System | Extraction Conditions | Reference |

| Ocimum basilicum | 80% Methanol | Temperature: 60°C, Time: 5 min (ultrasonic) | mdpi.com |

| Eucalyptus leaves | 50% Aqueous Ethanol | Not specified | researchgate.net |

| Konar fruits | Water (for total phenolics), Ethanol (for total flavonoids) | Not specified | researchgate.net |

Advanced Extraction Methods (e.g., Supercritical Fluid Extraction, Ultrasound-Assisted Extraction, Microwave-Assisted Extraction)

To improve extraction efficiency, reduce solvent consumption, and minimize extraction time, several advanced methods have been developed. nih.gov

Supercritical Fluid Extraction (SFE): SFE, primarily using carbon dioxide (CO2) as the supercritical fluid, offers a green alternative to traditional solvent extraction. ftb.com.hrresearchgate.net The low temperatures used in SFE help prevent the degradation of heat-sensitive compounds like flavonoid glycosides. nih.govresearchgate.net The efficiency of SFE can be enhanced by using a co-solvent. For instance, adding ethanol as a co-solvent has been shown to improve extraction yields. ftb.com.hr One study reported that for Ocimum basilicum, a higher yield was achieved at a pressure of 30 MPa with 20% water as a co-solvent. nih.govftb.com.hr

Ultrasound-Assisted Extraction (UAE): UAE utilizes the energy of ultrasonic waves to facilitate the release of target compounds from the plant matrix. mdpi.com This method is known for being efficient, safe, and cost-effective. mdpi.com In a study on Ocimum basilicum leaves, optimal conditions for ultrasonic extraction of kaempferol were determined to be an 80% methanol concentration at 60°C for 5 minutes. mdpi.com For the extraction of flavonoids from Potentilla fruticosa L., the optimal UAE conditions were a solvent/solid ratio of 30:1 mL/g, ultrasonic power of 300 W, and an extraction time of 40 minutes. mdpi.com

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant material, leading to a more rapid and efficient extraction process. researchgate.net This technique has been shown to be significantly faster than conventional methods. For example, a 5-minute MAE of phenolic and flavonoid compounds from eucalyptus leaves was found to be equivalent to a 60-minute UAE and a 24-hour traditional extraction. researchgate.net A study on konar fruits concluded that MAE was the most effective method for extracting total phenolic and total flavonoid content. researchgate.net

Ultrasound/Microwave-Assisted Extraction (U/M-AE): This hybrid technique combines the benefits of both ultrasound and microwave technologies to enhance extraction efficiency. mdpi.com

Table 2: Comparison of Advanced Extraction Methods for Flavonoids

| Method | Principle | Advantages | Example Application | Reference |

| Supercritical Fluid Extraction (SFE) | Uses supercritical fluids (e.g., CO2) as solvents. | Low temperatures, non-toxic, selective. | Extraction from Ocimum basilicum with CO2 and water co-solvent. | nih.govftb.com.hr |

| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls. | Efficient, safe, cost-effective. | Extraction of kaempferol from Ocimum basilicum. | mdpi.com |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy for rapid heating. | Fast, reduced solvent consumption. | Extraction of flavonoids from eucalyptus leaves. | researchgate.net |

Chromatographic Separation and Purification of this compound

Following extraction, the crude extract containing this compound undergoes various chromatographic techniques for separation and purification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for the separation, identification, and quantification of this compound. The purity of isolated compounds is often confirmed using HPLC. asianpubs.org For instance, the purity of kaempferol-3-O-β-D-glucopyranoside isolated from Lysimachia christinae Hance was determined to be over 97% by HPLC analysis. researcher.life

Preparative Chromatography Techniques (e.g., Column Chromatography, High-Speed Counter-Current Chromatography)

For the isolation of larger quantities of the compound, preparative chromatographic methods are employed.

Column Chromatography (CC): Column chromatography is a widely used technique for the purification of flavonoids. phcog.com Various stationary phases are utilized, including silica (B1680970) gel, Sephadex LH-20, and MCI gel. mdpi.comscielo.org.mxscielo.br For example, kaempferol glycosides have been isolated from the leaves and twigs of Lindera neesiana using various column chromatographic methods. mdpi.com Similarly, kaempferol was purified from a mixture of flavonol aglycones using column chromatography with a mobile phase of chloroform (B151607) and methanol. asianpubs.org

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thus preventing irreversible adsorption of the sample. mdpi.comoup.com It is an effective method for the preparative isolation and purification of flavonoids. oup.com A two-phase solvent system composed of ethyl acetate-methanol-water (50:1:50, v/v) was successfully used to isolate kaempferol-3-O-β-D-glucopyranoside from the traditional Chinese herb "Jin qian cao". researcher.life In another application, HSCCC was used to separate quercetin-3-O-sambubioside from the leaves of Nelumbo nucifera. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of flavonoids, but it typically requires a derivatization step to increase the volatility and thermal stability of these polar compounds. nih.govresearchgate.netmdpi.com Flavonoid glycosides, due to their high molecular weight, are generally considered not suitable for direct GC-MS analysis. researchgate.net

The derivatization process often involves silylation, where active hydrogens in the molecule are replaced with a trimethylsilyl (B98337) (TMS) group. mdpi.com Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.netnih.gov For example, a GC-MS method was developed for the determination of various flavonoids in human plasma which involved extraction with ethyl acetate (B1210297) followed by derivatization with BSTFA and trimethylchlorosilane (TMCS). nih.gov However, challenges can arise during derivatization, and the high molecular weight of glycosylated flavonoids can make GC-MS analysis difficult. researchgate.net

Advanced Research Perspectives and Future Directions for Kaempferol 3 O Beta L Glucopyranoside

Development of Targeted Delivery Systems for Kaempferol (B1673270) 3-O-beta-L-glucopyranoside (e.g., nanoparticle-based formulations)

A primary challenge in the clinical application of many natural flavonoids, including kaempferol 3-O-beta-L-glucopyranoside, is their limited bioavailability and solubility in aqueous solutions. mnba-journal.com To overcome these limitations, researchers are actively developing targeted delivery systems, with a particular focus on nanoparticle-based formulations. These advanced systems aim to enhance the compound's solubility, stability, and absorption, thereby increasing its therapeutic efficacy. mnba-journal.combiomedpharmajournal.org

Recent studies have successfully developed and optimized astragalin-loaded polymeric nanoparticles. researchgate.net One such study utilized a dialysis method to prepare nanoparticles, employing a central composite factorial design to refine the formulation. The optimized nanoparticles were found to be spherical with porous surfaces, exhibiting a mean particle size of approximately 118-121 nm and a zeta potential of -25 mV, which indicates good stability and less propensity for aggregation. researchgate.netresearchgate.netbibliomed.org These nanoparticles achieved a high entrapment efficiency of 89%, demonstrating their capability to effectively carry the compound. researchgate.netbibliomed.org

Another approach involved the formulation of astragalin-loaded nanoparticles using polylactic acid (PLA) dissolved in dimethyl sulfoxide (B87167) (DMSO). biomedpharmajournal.org Furthermore, nanoliposomal structures have been synthesized to encapsulate kaempferol, a related compound, to improve its delivery and therapeutic effects against conditions like cadmium-induced toxicity in mice. nih.govresearchgate.net These nanoformulations, including those functionalized with astragalin (B1665802), have shown promise in modulating biological pathways, such as the complement pathway to reduce anesthetic-induced neurotoxicity. nih.gov The development of such nanocarriers is a critical step toward unlocking the full clinical potential of this compound. mnba-journal.com

Interactive Table 1: Characteristics of Optimized Astragalin-Loaded Polymeric Nanoparticles

| Parameter | Value | Reference |

| Mean Particle Size | 118 - 121 nm | researchgate.net, bibliomed.org |

| Zeta Potential | -25 mV | researchgate.net, bibliomed.org |

| Entrapment Efficiency | 89% | researchgate.net, bibliomed.org |

| Morphology | Spherical, Porous | researchgate.net |

Synergistic Effects of this compound with Other Bioactive Compounds or Conventional Therapies

The concept of synergy, where the combined effect of substances is greater than the sum of their individual effects, is a burgeoning area of research in pharmacology. mdpi.com this compound is being investigated for its potential synergistic interactions with other bioactive compounds and conventional drugs, which could lead to more effective therapeutic strategies, particularly in cancer treatment. mdpi.com

For instance, research has explored the synergistic potential of astragalin in combination with anticancer agents. Molecular docking studies have predicted that astragalin may have a synergistic effect with the drug sorafenib (B1663141) in the context of hepatocellular carcinoma. researchgate.net Additionally, in vivo studies have shown that astragaloside (B48827) IV, a related compound from Astragalus, exhibits synergistic inhibitory effects on tumor growth when combined with curcumin (B1669340) in a mouse model of hepatocellular carcinoma. frontiersin.org The combination of astragalin with compound C, an AMPK inhibitor, has been shown to nullify the anti-glycolytic effects of astragalin in breast cancer cells, highlighting complex interactions within cellular pathways. nih.gov

Beyond cancer, synergistic effects have been observed in other therapeutic areas. A study on the prevention and treatment of high-altitude sickness found that the combined use of Rhodiola (which contains various bioactive compounds) and acetazolamide (B1664987) was more effective than either substance alone. nih.gov Network pharmacology analysis identified this compound as one of the active components of Rhodiola, suggesting its contribution to the observed synergistic effect in downregulating the HIF-1α gene and improving hemodynamics in rats under hypoxic conditions. nih.gov Furthermore, co-encapsulation of astragalin (kaempferol) with astaxanthin (B1665798) in nanoparticles has been explored to enhance their synergistic effects in treating non-alcoholic fatty liver disease. nih.gov

Omics-Based Approaches in this compound Research

"Omics" technologies, such as transcriptomics, proteomics, and metabolomics, provide a holistic view of the molecular changes within an organism or cell in response to a specific compound. These powerful tools are being increasingly applied to understand the complex mechanisms of action of this compound.

Transcriptomic analysis investigates the complete set of RNA transcripts produced by an organism, revealing how a compound alters gene expression. Studies on extracts containing this compound have provided insights into its effects on gene regulation. For example, a combined transcriptomic and metabolomic analysis of Astragalus mongholicus revealed that physical stress (cutting) significantly increased the content of flavonoids, including astragalin. nih.gov This study identified 16 differentially expressed unigenes involved in flavonoid biosynthesis, indicating a transcriptional upregulation of this pathway. nih.gov

Another study using a transcriptomic approach on mouse kidney cells treated with an extract of Astragali Radix (a known source of astragalin) found significant changes in the expression of genes related to cell growth and immune response. scirp.org Specifically, low concentrations of the extract led to the differential expression of numerous genes, many of which are associated with mitochondrial function. scirp.org While these studies utilized extracts, they point towards the pathways that are likely modulated by this compound and provide a foundation for future research with the pure compound. Proteomic studies, which analyze the entire set of proteins, are anticipated to further elucidate the downstream effects of these transcriptomic changes. mdpi.combiorxiv.orgnih.govnih.gov

Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolites. This approach has been used to investigate the effects of flavonoids from Astragali Radix, including this compound, on metabolic pathways.

A study on a rat model of adriamycin-induced nephropathy employed a metabolomics approach to assess the protective effects of total flavonoids from Astragali Radix (TFA). nih.gov The analysis revealed that TFA treatment could reverse the perturbation of 11 metabolites. The metabolic pathways most significantly affected were related to amino acid metabolism (alanine, aspartate, and glutamate), the citrate (B86180) cycle, and pyruvate (B1213749) metabolism. nih.gov Another metabolomics study on hyperuricemia in rats showed that Astragalus membranaceus administration significantly mitigated metabolic changes in the blood and feces, particularly affecting lipid metabolism and steroid hormone biosynthesis. nih.gov These findings suggest that this compound, as a component of these extracts, contributes to the regulation of these key metabolic pathways.

Bioavailability and Pharmacokinetics of this compound (in animal models)

Understanding the bioavailability and pharmacokinetics—how a compound is absorbed, distributed, metabolized, and excreted (ADME)—is fundamental to its development as a therapeutic agent. Research in animal models has begun to delineate these properties for this compound.

A study investigating the pharmacokinetics of hyperin, astragalin, and kaempferol-3-O-β-D-glucuronide in rats with recurrent spontaneous abortion following oral administration of a Semen Cuscutae decoction provided key data. nih.govnih.govfrontiersin.org The pharmacokinetic results indicated that the area under the curve (AUC) for kaempferol-3-O-β-D-glucuronide was the largest among the tested compounds, suggesting a significant systemic exposure. nih.govnih.govfrontiersin.org

Studies on the aglycone, kaempferol, in rats have shown that it has high clearance and a large volume of distribution, with a terminal half-life of 3-4 hours after intravenous administration. nih.gov However, the oral bioavailability of kaempferol is poor, estimated at around 2%, which is attributed to extensive first-pass metabolism in the gut and liver. nih.gov The glycosidic form, such as this compound, is thought to have different absorption characteristics. Research on astragalin-loaded nanoparticles has shown that nanoformulations can significantly enhance its absorption. biomedpharmajournal.org When administered orally in a nanoformulation to rats, the time to reach maximum concentration (Tmax) was shorter (0.33 h) compared to the standard astragalin solution (0.54 h), and other parameters like Cmax and AUC were also significantly improved, suggesting enhanced bioavailability. biomedpharmajournal.org

Interactive Table 2: Comparative Pharmacokinetic Parameters of Astragalin in Rats

| Formulation | Tmax (h) | Key Finding | Reference |

| Astragalin Solution | 0.54 ± 0.12 | Standard absorption profile | biomedpharmajournal.org |

| Astragalin Nanoparticles | 0.33 ± 0.26 | Enhanced absorption | biomedpharmajournal.org |

Absorption and Distribution Studies

The absorption of flavonoids is a complex process, often involving enzymatic hydrolysis in the intestine. For this compound, the glucoside moiety influences its absorption. Studies in humans consuming endive, a source of kaempferol-3-glucuronide (B1261999) and kaempferol-3-glucoside, showed that kaempferol was absorbed, with a mean maximum plasma concentration reached at 5.8 hours. researchgate.net This suggests absorption from the distal small intestine or the colon. researchgate.net The major form detected in plasma and urine was kaempferol-3-glucuronide, indicating metabolic conversion upon absorption. researchgate.net

Tissue distribution studies in rats have revealed that astragalin is widely distributed throughout the body. Following oral administration of a Semen Cuscutae extract, astragalin was detected in the liver, heart, spleen, lung, and kidney of model rats. nih.govnih.gov The concentration was particularly high in the liver and kidney, suggesting these are core target organs for the distribution and metabolism of the compound. nih.gov This widespread distribution is crucial as it indicates the compound can reach various sites of action to exert its potential therapeutic effects.

Elimination and Excretion Profiles

The biotransformation of this compound is a complex process primarily involving enzymatic activity in the intestines and liver. While specific studies on the L-glucopyranoside isomer are limited, extensive research on the closely related kaempferol 3-O-beta-D-glucopyranoside (astragalin) and the aglycone, kaempferol, provides significant insights into its metabolic journey.

Upon oral ingestion, kaempferol glycosides are subjected to the metabolic activity of the gut microbiota. These microorganisms can hydrolyze the glycosidic bond, releasing the aglycone, kaempferol. nih.gov This deglycosylation is a critical step as the aglycone is more readily absorbed through the intestinal wall. nih.gov Once absorbed, kaempferol undergoes extensive first-pass metabolism, primarily in the small intestine and liver. umn.edunih.gov

The major metabolic pathways for kaempferol are phase II conjugation reactions, including glucuronidation and sulfation. umn.edunih.gov Studies in rats have shown that after oral administration of kaempferol, the predominant metabolites found in plasma are kaempferol-3-O-glucuronide and kaempferol-7-O-glucuronide. nih.gov The bioavailability of kaempferol is generally low, estimated to be around 2%, which is largely attributed to this extensive first-pass metabolism. umn.edunih.gov

The elimination of kaempferol and its metabolites occurs through both renal and biliary routes. Urinary excretion consists mainly of glucuronide and sulfate (B86663) conjugates. researchgate.netresearchgate.net Studies in humans who consumed endive, a source of kaempferol-3-glucuronide, showed that about 1.9% of the ingested kaempferol was excreted in the urine within 24 hours, with kaempferol-3-glucuronide being the major urinary metabolite. researchgate.net The remaining unabsorbed compounds and some metabolites are eliminated in the feces. nih.gov

Interactive Data Table: Key Pharmacokinetic Parameters of Kaempferol and its Glucoside Metabolites in Rats

| Compound | Cmax (μmol/L) | Tmax (min) | AUC (min•μmol/L) |

| Kaempferol | 0.305 ± 0.106 | 26.7 ± 5.8 | - |

| Kaempferol-3-O-glucuronide | 15.3 ± 4.5 | 30.0 ± 0.0 | 2004 ± 456 |

| Kaempferol-7-O-glucuronide | 4.8 ± 1.2 | 30.0 ± 0.0 | 667 ± 154 |

| Kaempferol-7-O-sulfate | - | - | - |

| Data derived from a study on oral administration of kaempferol in rats and represents mean ± SD (n=6). Cmax and Tmax for Kaempferol-7-O-sulfate were not reported in the same manner due to a different concentration-time profile. nih.gov |

Bridging Preclinical Findings to Potential Translational Applications

A substantial body of preclinical research, primarily from in vitro and in vivo animal models, has illuminated the diverse pharmacological activities of kaempferol and its glycosides, suggesting a wide range of potential therapeutic applications. These findings lay the groundwork for future translational research, although human clinical data remains absent.

Numerous studies have highlighted the potent anti-inflammatory properties of kaempferol and its derivatives. researchgate.netijsit.com For instance, kaempferol-3-O-rutinoside has been shown to mitigate inflammatory responses in preclinical models. researchgate.net This anti-inflammatory action is often attributed to the inhibition of key signaling pathways like NF-κB and MAPK, which are central to the inflammatory process. researchgate.net

The antioxidant capacity of kaempferol glycosides is another well-documented bioactivity. ijsit.com By scavenging free radicals and reducing oxidative stress, these compounds may help protect against a variety of chronic diseases associated with oxidative damage. nih.gov

Furthermore, preclinical studies have demonstrated the anticancer potential of kaempferol and its glycosides. nih.gov These compounds have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis (programmed cell death). ijsit.comnih.gov The proposed mechanisms include the modulation of cell cycle progression and interference with key signaling pathways involved in cancer development. nih.gov

Other promising preclinical findings include neuroprotective, cardioprotective, and antidiabetic effects. ijsit.com For example, a derivative, kaempferol-3-O-(2''-O-galloyl-β-D-glucopyranoside), has shown neuroprotective effects in a model of cerebral ischemia.

Interactive Data Table: Selected Preclinical Studies on Kaempferol and its Glycosides

| Preclinical Model | Compound | Observed Effect | Potential Therapeutic Application |

| Mouse model of ear edema | Kaempferol-3-O-[2-O-β-d-xylopyranosyl-6-O-α-L-rhanmopyranosyl]-β-d-glucopyranoside (KXRG) | Reduced inflammation | Inflammatory conditions |

| Rat model of myocardial ischemia | Astragalin (Kaempferol-3-O-D-glucoside) | Cardioprotective effects | Cardiovascular diseases |

| Various cancer cell lines (in vitro) | Kaempferol and its glycosides | Inhibition of proliferation, induction of apoptosis | Cancer |

| Larval zebrafish model of non-alcoholic steatohepatitis | Kaempferol-3-O-glucuronide | Reduced oxidative stress and lipid peroxidation | Liver diseases |

| This table provides a summary of findings from various preclinical studies. |

Identification of Novel this compound Derivatives with Enhanced Bioactivity

A significant challenge in the therapeutic application of this compound is its low water solubility and limited bioavailability. nih.gov To overcome these limitations, researchers are actively exploring the synthesis of novel derivatives with improved physicochemical properties and enhanced biological activity.

One promising approach is enzymatic glycosylation. For example, the enzymatic synthesis of kaempferol-3-O-β-d-glucopyranosyl-(1→4)-O-α-d-glucopyranoside resulted in a compound with a 65-fold higher water solubility compared to the parent astragalin. nih.gov This modification not only improved solubility but also led to enhanced anti-inflammatory and aldose reductase inhibitory effects. nih.gov

Chemical synthesis also offers a versatile platform for creating novel derivatives. The synthesis of Kaempferol 3-O-(3'',6''-di-O-E-p-coumaroyl)-β-d-glucopyranoside is one such example. researchgate.net Acylation, the process of adding an acyl group, can modify the lipophilicity of the molecule, potentially influencing its absorption and interaction with biological membranes.

These examples demonstrate that strategic modification of the sugar moiety or the flavonoid backbone can lead to derivatives with superior properties, paving the way for the development of more effective therapeutic agents.

Challenges and Opportunities in this compound Research

Despite the promising preclinical data, several challenges must be addressed to advance the research and potential clinical application of this compound and its derivatives.

Challenges:

Bioavailability: The low oral bioavailability of kaempferol and its glycosides remains a major hurdle. nih.govnih.gov Extensive first-pass metabolism significantly reduces the amount of the active compound that reaches systemic circulation. umn.edunih.gov

Lack of Clinical Data: To date, there is a notable absence of human clinical trials specifically investigating the therapeutic effects of this compound. This gap in knowledge hinders its translation from preclinical models to clinical practice. nih.gov

Standardization and Sourcing: Ensuring a consistent and high-quality source of the specific glycoside for research and potential commercialization can be challenging.

Opportunities:

Advanced Drug Delivery Systems: The development of novel drug delivery systems, such as nanoparticles and liposomes, offers a significant opportunity to improve the bioavailability of kaempferol glycosides. nih.gov These technologies can protect the compound from degradation and facilitate its absorption.

Metabolic Engineering: Advances in metabolic engineering and synthetic biology present opportunities for the large-scale, cost-effective production of this compound and its derivatives in microbial systems. researchgate.net

Exploration of New Therapeutic Targets: The diverse bioactivities of kaempferol glycosides suggest that they may interact with multiple cellular targets. Further research to elucidate these mechanisms could reveal novel therapeutic applications. nih.gov

Combination Therapies: Investigating the synergistic effects of kaempferol glycosides with existing drugs could lead to more effective treatment strategies for various diseases.

Q & A

Q. How is kaempferol 3-O-β-L-glucopyranoside structurally characterized, and what analytical methods are critical for confirming its identity?

Structural elucidation requires a combination of nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS). Key identifiers include the glycosylation pattern at the C-3 position (β-D-glucopyranosyl) and the hydroxyl groups at C-5, C-7, and C-4'. For example, the compound’s molecular formula (C₂₁H₂₀O₁₁) and exact mass (448.38 g/mol) can be validated via high-resolution MS . NMR data (e.g., ¹³C signals for the glucopyranosyl moiety) are essential for distinguishing it from isomers like kaempferol 7-O-β-D-glucopyranoside .

Q. What are the recommended protocols for isolating kaempferol 3-O-β-L-glucopyranoside from plant sources?

Isolation typically involves solvent extraction (e.g., methanol/water), followed by column chromatography using silica gel or Sephadex LH-20. Fractionation is guided by TLC or HPLC-UV. For instance, preparative TLC with chloroform:ethyl acetate:methanol (10:4:1) has been used to isolate flavonoid glycosides from Allium cepa . Enzymatic hydrolysis with β-glucosidase can confirm the presence of the glucopyranosyl moiety .

Q. How is the purity of kaempferol 3-O-β-L-glucopyranoside quantified, and what standards are used?

Purity is assessed via HPLC with UV detection (λ = 265–370 nm for flavonoids). Certified reference standards (e.g., astragalin) and calibration curves are essential. For example, a study on saffron (Crocus sativus) used a C18 column with acetonitrile/water gradients and achieved ≥97% purity . COA (Certificate of Analysis) documentation must include batch-specific HPLC chromatograms .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivities of kaempferol 3-O-β-L-glucopyranoside?

Discrepancies in bioactivity (e.g., antioxidant vs. pro-oxidant effects) may arise from differences in glycosylation patterns or assay conditions. Researchers should:

Q. How can biosensors be designed to detect kaempferol 3-O-β-L-glucopyranoside in complex biological matrices?

Heterologous transcriptional regulators (e.g., flavonoid-responsive promoters) can be engineered into biosensor systems. For example, a study used FLS1 enzyme activity to correlate kaempferol production with fluorescence in 96-well plates, achieving a detection limit of 56 µM/OD₆₀₀ . Such systems require optimization of signal-to-noise ratios and validation via LC-MS/MS .

Q. What advanced techniques elucidate the glycosylation impact on kaempferol 3-O-β-L-glucopyranoside’s pharmacokinetics?

Pharmacokinetic studies employ:

Q. How does the di-O-coumaroyl substitution in kaempferol derivatives influence solubility and bioactivity?

Derivatives like kaempferol-3-O-(2',6'-di-O-trans-p-coumaroyl)-β-D-glucopyranoside (C₃₉H₃₂O₁₅) exhibit reduced water solubility due to increased hydrophobicity from coumaroyl groups. Solubility can be enhanced via DMSO-based stock solutions (e.g., 10 mM for in vitro assays) . Bioactivity studies show that coumaroylation enhances antioxidant capacity by stabilizing radical intermediates .

Methodological Notes

- Synthesis & Modification : Semi-synthetic routes involve enzymatic glycosylation (e.g., UDP-glucosyltransferases) or chemical coupling (e.g., Mitsunobu reaction for β-linkages) .

- Toxicity Screening : Use in vitro models (e.g., HepG2 cells) with LC₅₀ calculations via MTT assays, referencing historical toxicity data from Gazz. Chim. Ital. studies .

- Data Reproducibility : Report solvent systems, column types (e.g., C18 vs. C8), and MS ionization modes (ESI vs. APCI) to enable cross-study comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.